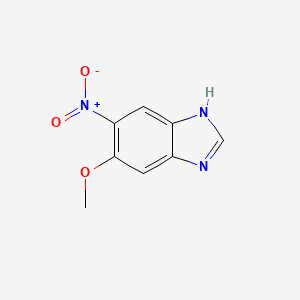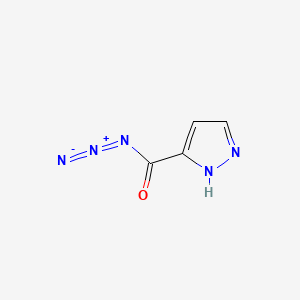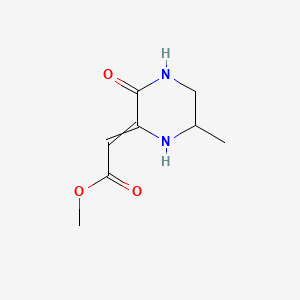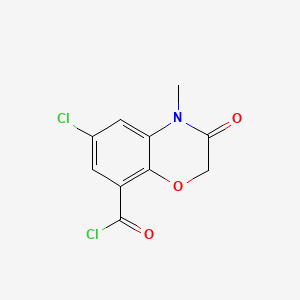
5-methoxy-6-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-6-nitro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-nitro-1H-benzimidazole typically involves the nitration of 5-methoxy-1H-benzo[d]imidazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization and chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 5-methoxy-6-amino-1H-benzo[d]imidazole.
Reduction: The major product is 5-methoxy-6-amino-1H-benzo[d]imidazole.
Substitution: The major products depend on the nucleophile used; for example, substitution with an amine yields 5-amino-6-nitro-1H-benzo[d]imidazole.
Scientific Research Applications
5-methoxy-6-nitro-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy group enhances the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-nitro-1H-benzo[d]imidazole: Lacks the methoxy group, affecting its solubility and membrane permeability.
5,6-dimethyl-1H-benzo[d]imidazole: Contains methyl groups instead of methoxy and nitro groups, leading to different chemical and biological properties.
Uniqueness
5-methoxy-6-nitro-1H-benzimidazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
112146-95-9 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.162 |
IUPAC Name |
5-methoxy-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-3-6-5(9-4-10-6)2-7(8)11(12)13/h2-4H,1H3,(H,9,10) |
InChI Key |
SAZGMKBPQCJEOY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)N=CN2)[N+](=O)[O-] |
Synonyms |
1H-Benzimidazole,5-methoxy-6-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]phenylazo]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B570815.png)
![4H-pyrido[2,3-e][1,2,4]triazepine](/img/structure/B570817.png)



